2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid 2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17717092
InChI: InChI=1S/C9H13NO2/c1-5(2)8-4-7(9(11)12)6(3)10-8/h4-5,10H,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid

CAS No.:

Cat. No.: VC17717092

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 2-methyl-5-propan-2-yl-1H-pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C9H13NO2/c1-5(2)8-4-7(9(11)12)6(3)10-8/h4-5,10H,1-3H3,(H,11,12)
Standard InChI Key BQQWKSGTYKVCLQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(N1)C(C)C)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 2-methyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid consists of a five-membered aromatic pyrrole ring (C4_4H4_4N) with three distinct substituents (Figure 1). Key structural features include:

  • Methyl group (-CH3_3): Positioned at carbon 2, this substituent introduces steric hindrance and influences electronic properties via inductive effects.

  • Isopropyl group (-CH(CH3_3)2_2): Located at carbon 5, this branched alkyl chain enhances lipophilicity, potentially affecting solubility and metabolic stability.

  • Carboxylic acid (-COOH): At carbon 3, this functional group enables hydrogen bonding and salt formation, critical for biological interactions and crystallization behavior .

The molecular formula is C10_{10}H13_{13}NO2_2, with a molecular weight of 179.22 g/mol. X-ray crystallographic data for related pyrrole-carboxylic acids, such as methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, reveal planar pyrrole rings stabilized by intramolecular hydrogen bonds (N–H···O distances ≈ 2.83 Å) and π-π stacking interactions (≈3.69 Å) . These interactions likely persist in the target compound, influencing its solid-state packing and solubility.

Synthesis and Manufacturing Approaches

Laboratory-Scale Synthesis

The synthesis of pyrrole-carboxylic acids typically involves cyclization reactions or functionalization of preformed pyrrole rings. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are synthesized via condensation of 2-aminophenol with itaconic acid, followed by esterification and hydrazine treatment . Adapting this methodology:

  • Cyclization: Reacting 3-methyl-4-isopropylpyrrole with a carboxylating agent (e.g., CO2_2 under high pressure) could introduce the carboxylic acid group.

  • Esterification: Temporary protection of the carboxylic acid as a methyl ester (using methanol/H2_2SO4_4) improves reaction compatibility for subsequent steps .

  • Functionalization: Electrophilic substitution at position 5 with isopropyl groups may require Friedel-Crafts alkylation using isopropyl chloride and a Lewis catalyst (e.g., AlCl3_3) .

Key Reaction Conditions:

  • Solvents: Dichloromethane, ethanol, or water-methanol mixtures .

  • Catalysts: Sulfuric acid (esterification), organic bases (e.g., DABCO) for alkylation .

  • Temperature: Reflux conditions (≈80°C) for cyclization, ambient temperatures for esterification .

Industrial Production

Scalable methods emphasize atom economy and green chemistry principles:

  • Continuous Flow Reactors: Enable precise control over exothermic reactions (e.g., carboxylation) .

  • Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) reduce waste generation during alkylation.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures yields high-purity product .

Physicochemical Properties

Thermal Stability

While direct data is unavailable, analogous pyrrole-carboxylic acids exhibit:

  • Melting Points: 150–200°C (dependent on substituent bulk) .

  • Decomposition: Above 250°C, with CO2_2 release from decarboxylation .

Solubility and Partitioning

  • Aqueous Solubility: Limited due to the hydrophobic isopropyl group; enhanced at pH > pKa_a (≈4.5–5.0) via deprotonation .

  • LogP: Estimated ≈2.1 (using ChemAxon software), indicating moderate lipophilicity suitable for membrane penetration .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at ≈1700 cm1^{-1} (C=O stretch), ≈3100 cm1^{-1} (N–H pyrrole) .

  • NMR:

    • 1^1H NMR: δ 6.8–7.2 ppm (pyrrole H), δ 1.2–1.4 ppm (isopropyl CH3_3).

    • 13^13C NMR: δ 165–170 ppm (COOH), δ 120–130 ppm (pyrrole C) .

Reactivity and Functionalization

Electrophilic Substitution

The pyrrole ring undergoes substitution at electron-rich positions (Figure 2):

  • Nitration: HNO3_3/H2_2SO4_4 introduces nitro groups at position 4, yielding intermediates for amine synthesis .

  • Halogenation: Br2_2 in CCl4_4 adds bromine at position 4, enabling Suzuki-Miyaura cross-coupling .

Carboxylic Acid Derivatives

  • Amides: Reaction with thionyl chloride (SOCl2_2) generates acyl chlorides, which couple with amines to form amides .

  • Esters: Methanol/H2_2SO4_4 produces methyl esters, useful in prodrug design .

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